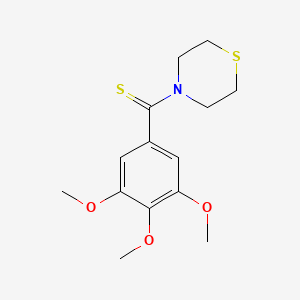
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine is an organic compound that belongs to the class of thiobenzoyl derivatives This compound is characterized by the presence of a thiomorpholine ring attached to a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Métodos De Preparación
The synthesis of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Formation of Thiobenzoyl Chloride: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, which are critical in the context of its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine can be compared with other similar compounds such as:
4-(3,4,5-Trimethoxythiobenzoyl)-tetrahydro-1,4-oxazine: This compound has a similar structure but with a tetrahydro-1,4-oxazine ring instead of a thiomorpholine ring.
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: This compound is another derivative of 3,4,5-trimethoxybenzaldehyde and has been studied for its structural and supramolecular properties.
Propiedades
Número CAS |
35619-66-0 |
|---|---|
Fórmula molecular |
C14H19NO3S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione |
InChI |
InChI=1S/C14H19NO3S2/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
Clave InChI |
NGUPHJMVCXCOCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



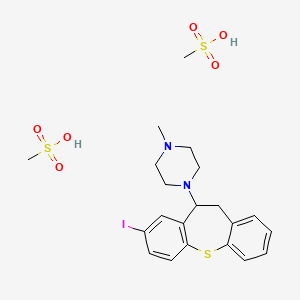
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

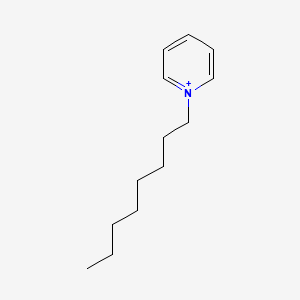
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
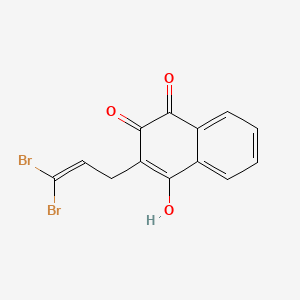
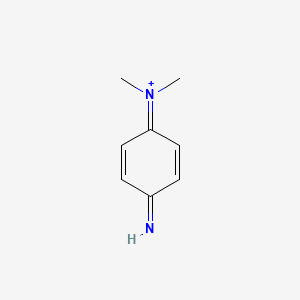
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
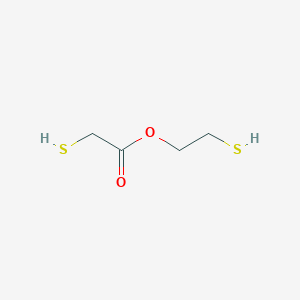

![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

